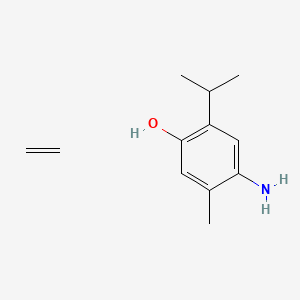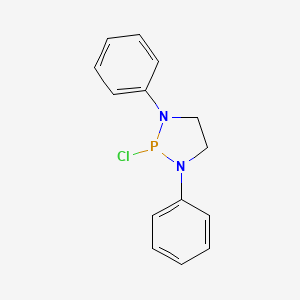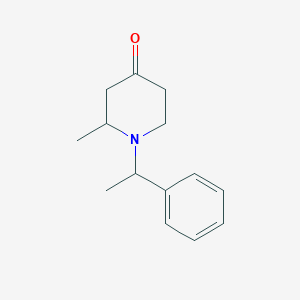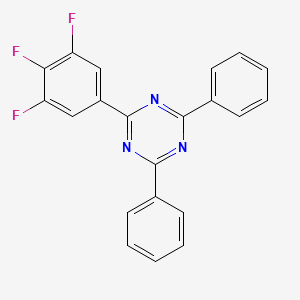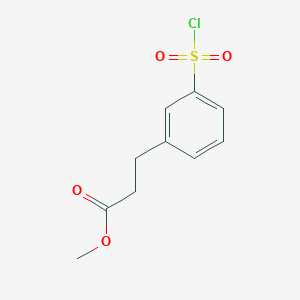![molecular formula C9H10N2OS B12825642 ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This method is versatile and can be adapted to produce a wide range of benzimidazole derivatives under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, benzimidazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Medicine
In medicine, benzimidazole derivatives are used in the development of pharmaceuticals. They have been studied for their potential to inhibit tumor growth and as therapeutic agents for various diseases .
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol involves its interaction with molecular targets in biological systems. For example, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s ability to form strong interactions with DNA and proteins makes it effective in promoting apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol include other benzimidazole derivatives such as:
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(4-((1H-benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
What sets this compound apart from other benzimidazole derivatives is its unique methoxy and methanethiol functional groups. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylmethoxymethanethiol |
InChI |
InChI=1S/C9H10N2OS/c13-6-12-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,13H,5-6H2,(H,10,11) |
Clé InChI |
SGFGZGUNMDXILF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)COCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


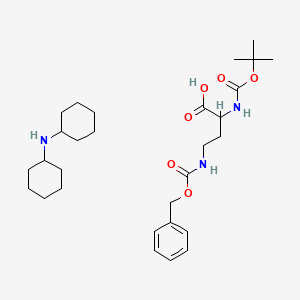
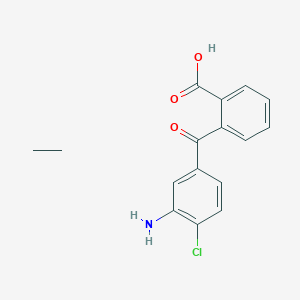

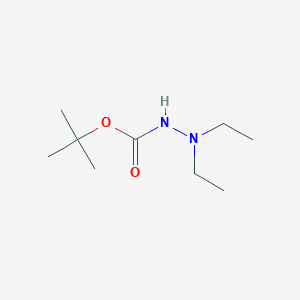
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
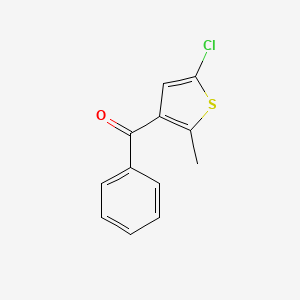
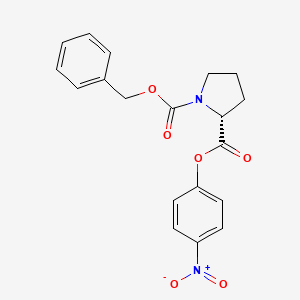
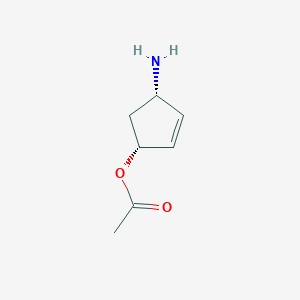
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
